molecular formula C17H13NO4S2 B3006345 (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one CAS No. 258347-54-5

(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one

Cat. No. B3006345
M. Wt: 359.41
InChI Key: PYQCUPGFOTWQRS-NVNXTCNLSA-N
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Description

The compound of interest, (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one, is a derivative of thiazolidinone, a heterocyclic compound that has garnered attention due to its pharmacological properties. Thiazolidinones are known for their diverse biological activities, including antifungal, antibacterial, and anticancer effects. The structural modifications of these compounds can lead to significant changes in their selectivity and potency against various biological targets.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde with a thiazolidinedione precursor. In the context of the provided papers, the pharmacophore determination of a related compound, (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, has been reported to improve selectivity for inhibiting the proliferation of melanoma cells with active ERK signaling . This suggests that the synthesis of our compound of interest might also involve similar strategic modifications to enhance its biological activity.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their interaction with biological targets. The paper on supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones provides insights into the hydrogen bonding patterns and the wide C-C-C angle at the methine carbon atom linking the two rings, which could be relevant for the binding affinity and specificity of these compounds . Understanding these structural features is essential for rational drug design involving thiazolidinone derivatives.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, which can be exploited to synthesize novel compounds with potential biological activities. For instance, the reaction of 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones with o-aminobenzenethiol and other thiols leads to the formation of adducts and subsequent thermal cyclization or dissociation under specific conditions . These reactions highlight the chemical versatility of thiazolidinone derivatives and their potential for generating a diverse array of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the supramolecular structures of related compounds, can affect the compound's solubility and crystalline form . Additionally, the reactivity of these compounds with thiols and their behavior upon heating or in the presence of solvents like acetone or ethanol are important considerations for their practical application in biological systems .

Scientific Research Applications

Supramolecular Structures

Studies on related compounds of (Z)-5-(4-hydroxy-3-methoxybenzylidene) have highlighted their capability to form hydrogen-bonded structures. For instance, one study described hydrogen-bonded dimers, chains of rings, and complex sheets formed by these compounds, showcasing their potential in the development of novel molecular architectures (Delgado et al., 2005).

Antimicrobial Activity

Several derivatives of this compound have demonstrated antimicrobial properties. A study on rhodanine-3-acetic acid derivatives, which are structurally related, found significant activity against mycobacteria and other bacteria (Krátký et al., 2017).

Chemosensor Development

A rhodanine-based chemosensor incorporating a similar structure showed selective detection of Zn2+ and Cd2+ in aqueous media. This suggests the potential of (Z)-5-(4-hydroxy-3-methoxybenzylidene) derivatives in environmental monitoring and bioimaging applications (Park et al., 2020).

properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-22-14-7-10(5-6-13(14)20)8-15-16(21)18(17(23)24-15)11-3-2-4-12(19)9-11/h2-9,19-20H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQCUPGFOTWQRS-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one

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